
1-Methylpiperidin-4-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-yl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Methylpiperidin-4-yl carbonochloridate involves several steps. One common method includes the reaction of 1-methylpiperidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methylpiperidin-4-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidin-4-ol and carbon dioxide.
Reduction: It can be reduced to 1-methylpiperidin-4-yl methanol using reducing agents like sodium borohydride.
Common reagents used in these reactions include phosgene, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-yl carbonochloridate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylpiperidin-4-yl carbonochloridate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperidin-4-yl carbonochloridate can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-yl methanol: Similar in structure but differs in its reactivity and applications.
4-Methylpiperidin-1-yl aniline: Used in different industrial applications and has distinct chemical properties.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide: Used in pharmaceutical research with unique biological activities.
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
87571-86-6 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) carbonochloridate |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
FKTCBHHHFUUZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)



![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

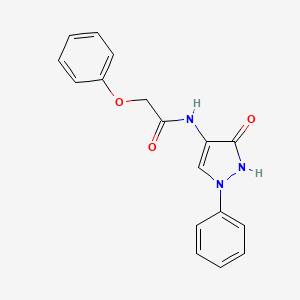
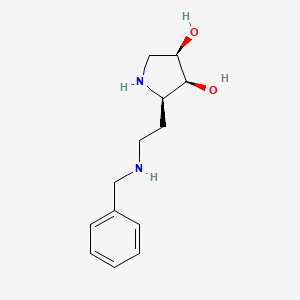
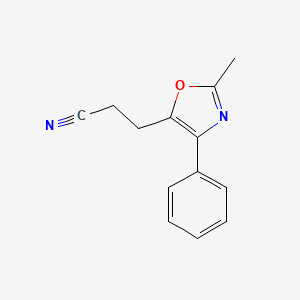
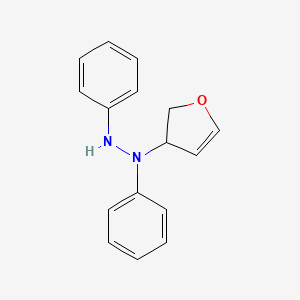
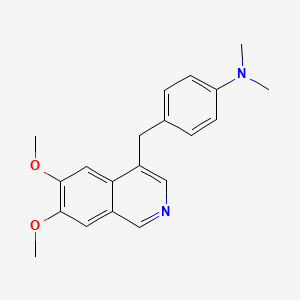
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)

